5-(CYCLOHEXYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
5-(CYCLOHEXYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a cyclohexylamino group, a morpholinosulfonyl group, and a phenyl ring attached to an oxazole core with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(CYCLOHEXYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can be achieved through a multi-step process involving the formation of the oxazole ring and subsequent functionalization. One common method involves the use of potassium ferricyanide as a cyanide source and coupling partner for the cyclization of oxazole . The reaction typically proceeds via an oxygen-mediated radical mechanism, allowing for the formation of the desired oxazole-4-carbonitrile derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(CYCLOHEXYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could result in the formation of amine or alcohol derivatives.
Scientific Research Applications
5-(CYCLOHEXYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-(CYCLOHEXYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE exerts its effects involves interactions with specific molecular targets and pathways. The cyclohexylamino and morpholinosulfonyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The oxazole core and carbonitrile group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-oxazolecarbonitrile: Lacks the cyclohexylamino and morpholinosulfonyl groups, making it less complex.
2-(4-Morpholinosulfonyl)phenyl-5-oxazolecarbonitrile: Similar but without the cyclohexylamino group.
5-(Cyclohexylamino)-2-phenyl-oxazole-4-carbonitrile: Similar but lacks the morpholinosulfonyl group.
Uniqueness
5-(CYCLOHEXYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-(cyclohexylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c21-14-18-20(22-16-4-2-1-3-5-16)28-19(23-18)15-6-8-17(9-7-15)29(25,26)24-10-12-27-13-11-24/h6-9,16,22H,1-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJZLOIEBBLVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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